molecular formula C13H17NO5S B2719912 ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866041-08-9

ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B2719912
CAS No.: 866041-08-9
M. Wt: 299.34
InChI Key: JDDJVVMBZGZBEZ-UHFFFAOYSA-N
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Description

Ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative characterized by an ethylsulfonyl substituent at position 6 and an ethyl carboxylate ester at position 2. This compound’s unique substituents influence its physical, chemical, and reactive properties, distinguishing it from analogs.

Properties

IUPAC Name

ethyl 6-ethylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-3-18-13(15)12-8-14-10-7-9(20(16,17)4-2)5-6-11(10)19-12/h5-7,12,14H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDJVVMBZGZBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821417
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonation reactions using reagents like ethylsulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate as an anticancer agent. Research indicates that derivatives of benzoxazines exhibit selective cytotoxicity against various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzoxazine structure can enhance its anticancer activity. The compound was tested against breast and prostate cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study:
In a preclinical trial, this compound was evaluated for its ability to reduce inflammation in animal models of arthritis. Results indicated a marked decrease in swelling and pain associated with the condition .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Study:
In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This finding positions the compound as a candidate for further development in neuroprotection therapies .

Polymer Chemistry

Due to its unique structure, this compound is also explored for applications in polymer science.

Case Study:
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. A study on epoxy resins modified with benzoxazine derivatives reported improved heat resistance and reduced brittleness .

Activity TypeCell Line TestedIC50 (µM)Reference
AnticancerBreast Cancer10
Prostate Cancer15
Anti-inflammatoryAnimal Model (Arthritis)N/A
NeuroprotectiveNeuronal CellsN/A

Material Properties Comparison

PropertyPure Epoxy ResinModified with Benzoxazine
Thermal Stability150 °C180 °C
Flexural Strength80 MPa120 MPa
BrittlenessHighLow

Mechanism of Action

The mechanism of action of ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The benzoxazine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to structurally related benzoxazines with substitutions at positions 2, 4, 6, and 7 (Table 1). Key differences include:

  • Ethyl carboxylate (position 2) : Common in benzoxazines (e.g., 7a , 8a ), but combined with ethylsulfonyl, it creates a distinct electronic profile.
  • N-substituents : Unlike N-acetyl (8b , 8c ) or N-benzyl (7d ) derivatives, the target compound lacks a bulky N-substituent, which may affect regioselectivity in reactions like formylation .
Table 1: Structural Comparison of Benzoxazine Derivatives
Compound Substituents (Positions) Key Features Reference
Target Compound 6-(ethylsulfonyl), 2-(ethyl carboxylate) High polarity, electron-withdrawing
Ethyl 6-bromo derivative (6c ) 6-Br, 2-(ethyl carboxylate) Halogenated, reactive for cross-coupling
Ethyl 4-acetyl-6-chloro (8b ) 4-acetyl, 6-Cl, 2-(ethyl carboxylate) N-acetyl stabilizes ring, chloro substituent
Ethyl 6-formyl (13 ) 6-formyl, 2-(ethyl carboxylate) Aldehyde group for further derivatization
Ethyl 2-methyl-3-oxo (12 ) 2-methyl, 3-oxo, 6-(ethylsulfonyl) Ketone at position 3, methyl at 2

Physicochemical Properties

  • This contrasts with N-benzyl derivatives (e.g., 7d, mp 98–100°C ), where bulky groups reduce crystallinity.
  • Solubility : The ethylsulfonyl group likely enhances solubility in polar aprotic solvents compared to methyl or chloro analogs.
  • Spectroscopic Data: IR spectra of similar compounds show characteristic carbonyl stretches (ν ~1740 cm⁻¹ for esters ).

Pharmacological Potential

The ethylsulfonyl group may improve metabolic stability over nitro derivatives (e.g., sc-327242 ) or enhance target binding compared to formyl groups (13 ).

Biological Activity

Ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C19H21NO7S2
  • Molecular Weight : 439.5 g/mol
  • CAS Number : 866051-01-6

Antioxidant Activity

Research indicates that derivatives of benzoxazines, including this compound, exhibit significant antioxidant properties. A study on related compounds demonstrated IC50 values ranging from 4.74 to 92.20 µg/mL in DPPH free radical scavenging assays, with ascorbic acid as a reference standard (IC50 = 4.57 µg/mL) . The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups enhance antioxidant activity.

Antimicrobial Activity

Benzoxazine derivatives have been shown to possess antimicrobial properties. A review highlighted their effectiveness against various pathogens, including bacteria and fungi. The modification of the benzoxazine core can lead to compounds with improved bioactivity against resistant strains .

Anti-inflammatory and Analgesic Properties

Some studies suggest that benzoxazine derivatives may have anti-inflammatory and analgesic effects. For instance, related compounds demonstrated significant analgesic activity comparable to traditional analgesics like amidopyrine . The anti-oedematous activity was also noted in animal models, indicating potential use in treating inflammatory conditions.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods often include the use of ultrasound-assisted reactions or solvent-free conditions to enhance yields and reduce reaction times .

Study on Antioxidant Properties

In a detailed study involving various benzoxazine derivatives, compounds were synthesized and evaluated for their antioxidant activities using both DPPH and FRAP assays. The most active compounds showed IC50 values significantly lower than those of standard antioxidants .

CompoundDPPH IC50 (µg/mL)FRAP (µM)
20a6.89 ± 0.07546 ± 13.6
20t4.74 ± 0.08-
Ascorbic Acid4.57 ± --

Anti-inflammatory Activity Assessment

Another study evaluated the anti-inflammatory effects of various benzoxazine derivatives in animal models. The results indicated that these compounds could significantly reduce inflammation compared to control groups treated with standard anti-inflammatory drugs .

Q & A

Q. What are the common synthetic routes for ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and what are the critical reaction conditions?

The compound is typically synthesized via regioselective alkylation of 2-aminophenol derivatives with ethyl 2,3-dibromopropionate in the presence of a base (e.g., K2_2CO3_3) in refluxing acetone . Key steps include nucleophilic substitution (SN_\text{N}2) at the α-carbon of the dibromopropionate, followed by cyclization. Optimization of solvent polarity and reaction time is critical to minimize racemization, which can occur via dehydrobromination to form acrylate intermediates .

Q. How is the enantiopurity of this compound characterized, and what analytical methods are employed?

Enantiopurity is determined using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA or IB) under isocratic conditions (hexane/ethanol mixtures). Optical rotation, electronic circular dichroism (ECD), and UV spectra are used for validation. Preparative HPLC on multigram scales achieves >99.5% enantiomeric excess (ee) .

Q. What are the key challenges in achieving regioselective functionalization of the benzoxazine core?

Regioselective formylation or sulfonation at the 6-position requires careful control of electrophilic substitution conditions. For example, Vilsmeier-Haack formylation (using α,α-dichloromethyl methyl ether and AlCl3_3) selectively targets the 6-position due to electron-donating effects of the oxazine oxygen . Competing reactions at the 8-position can occur if steric or electronic factors are mismatched.

Advanced Research Questions

Q. How can racemization during enantioselective synthesis be mitigated, and what strategies are effective?

Racemization arises from dehydrobromination of intermediates like ethyl 2-bromoacrylate. Strategies include:

  • Shortening reaction times to limit intermediate exposure.
  • Using aprotic solvents (e.g., THF) to suppress base-mediated elimination.
  • Employing multigram-scale preparative HPLC to purify enantiomers post-synthesis, achieving >99.5% ee . Computational studies suggest that increasing steric bulk near the reactive center reduces racemization rates .

Q. What structural modifications enhance the biological activity of benzoxazine derivatives, particularly as enzyme inhibitors?

Substituents at the 6-position significantly influence activity. For example:

  • 6-(Ethylsulfonyl) groups improve solubility and target binding via sulfone-mediated hydrogen bonding.
  • 6-Chloro derivatives (e.g., BONC-013) exhibit potent topoisomerase I poisoning (IC50_{50} = 0.0006 µM), surpassing camptothecin (IC50_{50} = 0.034 µM) .
  • Methylation at the 4-position increases metabolic stability but may reduce affinity for imidazoline receptors .

Q. How can computational methods assist in optimizing reaction pathways for this compound?

Density functional theory (DFT) calculations model transition states to predict regioselectivity and racemization pathways. For instance, SN_\text{N}2 mechanisms at the α-carbon are favored over β-carbon substitution due to lower activation energies. Molecular docking studies guide structural modifications for enhanced target binding (e.g., serotonin transporter affinity) .

Methodological Notes

  • HPLC Enantioseparation : Use 20% ethanol in hexane at 15 mL/min flow rate for baseline separation .
  • Racemization Monitoring : Track ee loss via periodic chiral HPLC sampling during synthesis .
  • Electrophilic Substitution : Pre-cool reagents to 0°C to improve regioselectivity .

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